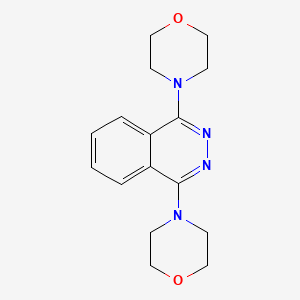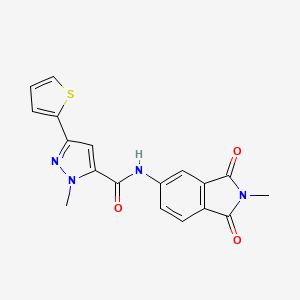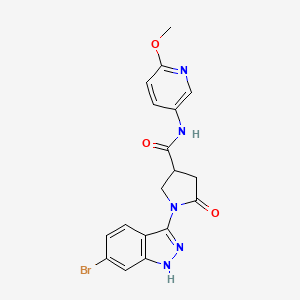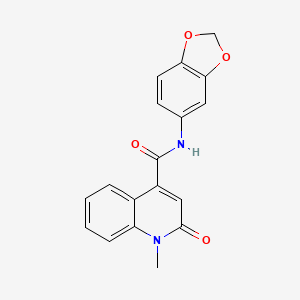
1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol is a synthetic organic compound characterized by the presence of bromine, fluorine, and pyrrolidine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromo-2,6-difluorophenol and 3-chloropropan-1-ol.
Ether Formation: The phenol group of 4-bromo-2,6-difluorophenol reacts with 3-chloropropan-1-ol under basic conditions to form the ether linkage.
Pyrrolidine Introduction: The intermediate product is then reacted with pyrrolidine in the presence of a suitable base to introduce the pyrrolidinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Reducing agents like LiAlH₄ (Lithium aluminium hydride).
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alcohols with modified structures.
科学的研究の応用
1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
作用機序
The mechanism by which 1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: The compound can modulate signaling pathways, potentially affecting cellular processes like neurotransmission or cell proliferation.
類似化合物との比較
Similar Compounds
1-(4-Bromo-2,6-difluorophenoxy)-3-(cyclopentylamino)-2-propanol: Similar structure but with a cyclopentylamino group instead of pyrrolidinyl.
4-Bromo-2,6-difluorophenyl isocyanate: Shares the bromo and difluorophenyl groups but differs in functional groups.
Uniqueness
1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.
特性
CAS番号 |
5620-64-4 |
|---|---|
分子式 |
C13H16BrF2NO2 |
分子量 |
336.17 g/mol |
IUPAC名 |
1-(4-bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C13H16BrF2NO2/c14-9-5-11(15)13(12(16)6-9)19-8-10(18)7-17-3-1-2-4-17/h5-6,10,18H,1-4,7-8H2 |
InChIキー |
RXJUEEPERKGZLZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC(COC2=C(C=C(C=C2F)Br)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12162641.png)


![3-(4-Methoxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea](/img/structure/B12162652.png)
![2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B12162656.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162658.png)


![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12162675.png)
![3H-Indol-3-one, 2-methyl-, 2-[3-(4-morpholinylsulfonyl)phenyl]hydrazone](/img/structure/B12162682.png)

![5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12162701.png)
![{6-[5-(2,3-Dichlorophenyl)furan-2-yl]-2,4-dihydroxy-4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl}(phenyl)methanone](/img/structure/B12162702.png)
![N-(3-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12162703.png)
